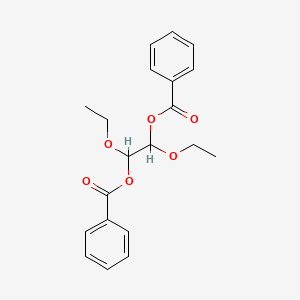
Iridium--molybdenum (1/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iridium–molybdenum (1/3) is an intermetallic compound composed of iridium and molybdenum in a 1:3 ratio. Iridium is known for its high melting point, excellent corrosion resistance, and significant hardness, while molybdenum is recognized for its high melting point and strength. The combination of these two elements results in a compound with unique properties that make it suitable for various high-temperature and high-stress applications .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of iridium–molybdenum (1/3) can be achieved through several methods, including:
Solid-State Reaction: This involves mixing iridium and molybdenum powders in the desired stoichiometric ratio and heating the mixture at high temperatures (typically above 1200°C) in an inert atmosphere to prevent oxidation.
Chemical Vapor Deposition (CVD): In this method, iridium and molybdenum precursors are vaporized and then reacted on a substrate at high temperatures to form the intermetallic compound.
Electrodeposition: This involves the electrochemical deposition of iridium and molybdenum from a solution containing their respective salts onto a conductive substrate.
Industrial Production Methods
Industrial production of iridium–molybdenum (1/3) typically involves large-scale solid-state reactions or CVD processes. These methods are preferred due to their ability to produce high-purity and uniform intermetallic compounds .
化学反应分析
Types of Reactions
Iridium–molybdenum (1/3) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized at high temperatures to form iridium oxide and molybdenum oxide.
Substitution: The compound can undergo substitution reactions where one of the metals is replaced by another metal, such as tungsten or rhenium.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation, hydrogen or carbon monoxide for reduction, and various metal salts for substitution reactions. These reactions typically occur at high temperatures (above 1000°C) and in controlled atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include iridium oxide, molybdenum oxide, and substituted intermetallic compounds such as iridium–tungsten or iridium–rhenium .
科学研究应用
Iridium–molybdenum (1/3) has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions, due to its high stability and catalytic activity
High-Temperature Materials: Due to its high melting point and strength, iridium–molybdenum (1/3) is used in high-temperature applications such as furnace components and aerospace materials.
Biomedical Applications: The compound is being explored for use in biomedical devices and implants due to its biocompatibility and resistance to corrosion.
作用机制
The mechanism by which iridium–molybdenum (1/3) exerts its effects is primarily through its unique combination of physical and chemical properties. The high melting point and strength of molybdenum, combined with the corrosion resistance and hardness of iridium, result in a compound that can withstand extreme conditions. At the molecular level, the compound’s stability and reactivity are influenced by the electronic interactions between the iridium and molybdenum atoms .
相似化合物的比较
Similar Compounds
Similar compounds to iridium–molybdenum (1/3) include:
Iridium–tungsten (1/3): This compound has similar high-temperature and corrosion-resistant properties but with slightly different mechanical properties due to the presence of tungsten.
Iridium–rhenium (1/3): This compound also exhibits high-temperature stability and is used in similar applications but has different catalytic properties due to the presence of rhenium.
Molybdenum–tungsten (1/3): This compound is used in high-temperature applications and has similar mechanical properties but lacks the corrosion resistance provided by iridium.
Uniqueness
Iridium–molybdenum (1/3) is unique due to its combination of high melting point, excellent corrosion resistance, and significant hardness. These properties make it particularly suitable for applications that require materials to withstand extreme conditions, such as high temperatures and corrosive environments .
属性
CAS 编号 |
12030-45-4 |
|---|---|
分子式 |
IrMo3 |
分子量 |
480.1 g/mol |
IUPAC 名称 |
iridium;molybdenum |
InChI |
InChI=1S/Ir.3Mo |
InChI 键 |
DUOSVDSDLGPFFS-UHFFFAOYSA-N |
规范 SMILES |
[Mo].[Mo].[Mo].[Ir] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


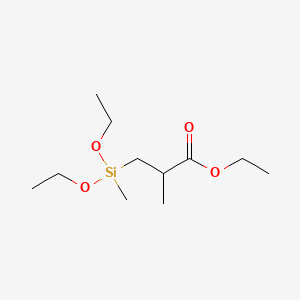
![[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea](/img/structure/B14731475.png)
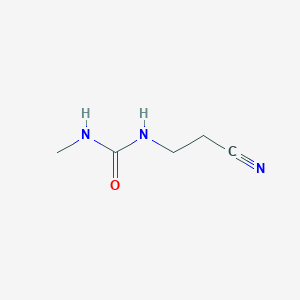
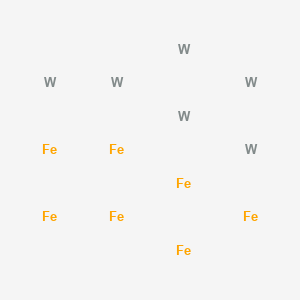
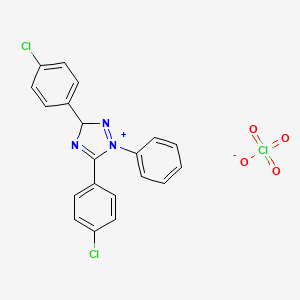

![2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2h-pyran](/img/structure/B14731505.png)
![5-[[6-(dimethylamino)pyridin-3-yl]methyl]-N,N-dimethylpyridin-2-amine;hydrochloride](/img/structure/B14731524.png)

![Trimethyl[(trifluoroacetyl)oxy]stannane](/img/structure/B14731539.png)
![2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B14731552.png)
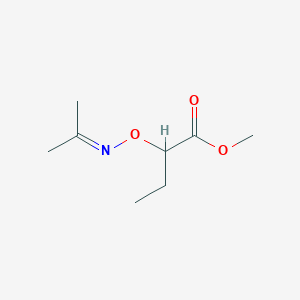
![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)
